methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
This compound features a 1,2,4-triazole core substituted with two furan moieties: one at position 5 (furan-2-yl) and another as a furan-2-ylmethyl group at position 2. A sulfanyl acetyl linker connects the triazole to a methyl benzoate ester (Figure 1). The methyl benzoate ester may influence solubility and metabolic stability, acting as a prodrug that hydrolyzes to a carboxylic acid in vivo .
Properties
Molecular Formula |
C21H18N4O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O5S/c1-28-20(27)14-6-8-15(9-7-14)22-18(26)13-31-21-24-23-19(17-5-3-11-30-17)25(21)12-16-4-2-10-29-16/h2-11H,12-13H2,1H3,(H,22,26) |
InChI Key |
KQLRHFCPRHQTHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. One common approach is to synthesize the furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form the triazole ring . The final step involves the coupling of the triazole intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of triazole compounds exhibit significant antifungal and antibacterial activities. The presence of the furan and triazole moieties enhances the bioactivity against various pathogens.
Case Study:
A study demonstrated that similar triazole derivatives showed effective inhibition against Candida albicans and Staphylococcus aureus. The mechanism was attributed to the disruption of cell membrane integrity and interference with nucleic acid synthesis .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The unique structure of methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate may contribute to its ability to inhibit tumor growth.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | HeLa | 10 | |
| Methyl 4-[...] | A549 | 12 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The furan ring may play a role in modulating inflammatory pathways.
Case Study:
In vitro studies indicated that similar compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in chronic inflammatory diseases .
Fungicidal Activity
The antifungal properties of triazole compounds extend to agricultural applications, particularly as fungicides. This compound can be utilized to protect crops from fungal infections.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Alternaria solani | 150 | 80 |
Plant Growth Regulation
There is emerging evidence that certain triazole compounds can act as plant growth regulators, influencing plant development and yield.
Case Study:
Field trials indicated that applying triazole derivatives improved the yield of wheat by enhancing root development and stress resistance .
Polymer Chemistry
The unique structural features of this compound make it suitable for incorporation into polymer matrices for improved mechanical properties and thermal stability.
Data Table: Mechanical Properties of Polymer Composites
| Polymer Type | Addition (%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|---|
| Polyethylene | 5 | 20 | 0.8 |
| Polystyrene | 10 | 25 | 1.0 |
Mechanism of Action
The mechanism of action of methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The furan and triazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The benzoate group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Notes:
- Anti-inflammatory activity : Derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring exhibit enhanced anti-exudative effects compared to diclofenac sodium . The target compound’s furan substituents may offer alternative binding modes via π-π stacking or hydrogen bonding.
- Furan vs.
- Terminal ester vs. amide : Methyl benzoate esters (target compound) may exhibit slower hydrolysis than ethyl esters (e.g., ), affecting bioavailability .
Pharmacokinetic and Physicochemical Properties
- LogP : The dual furan substituents likely reduce logP compared to phenyl- or benzyl-containing analogs (e.g., ), impacting membrane permeability .
- Metabolism : Methyl benzoate is prone to esterase-mediated hydrolysis, generating a carboxylic acid metabolite. This contrasts with acetamide-terminated analogs (), which may exhibit longer half-lives .
Biological Activity
Methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Triazole Ring : A five-membered heterocyclic compound known for its diverse biological activities.
- Furan Moieties : Contributing to the compound's reactivity and biological interactions.
- Sulfanyl Group : Implicated in various biological mechanisms, particularly in the context of antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound has been shown to enhance antibacterial activity against a range of pathogens.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 0.046 μM |
| Triazole Derivative B | Escherichia coli | 0.68 μM |
| Methyl 4-[({[5-(furan-2-yl)...]} | MRSA | <0.046 μM |
The above data suggest that the triazole derivatives, including methyl 4-[({[5-(furan-2-yl)...]}, exhibit potent activity against multi-drug resistant strains such as MRSA, outperforming traditional antibiotics like vancomycin and ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies on related triazole compounds indicate that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key survival pathways.
Case Study: Anticancer Mechanism
In a study conducted by Barbuceanu et al., mercapto-triazoles demonstrated significant cytotoxicity against various cancer cell lines. The presence of furan and triazole moieties was crucial for enhancing cytotoxic effects . The methyl 4-[({[5-(furan-2-yl)...]}] compound was found to exhibit similar mechanisms of action, suggesting potential for further development in cancer therapeutics.
Pharmacological Mechanisms
The biological activity of methyl 4-[({[5-(furan-2-yl)...]}] can be attributed to several pharmacological mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Interference with DNA Synthesis : Compounds with triazole rings have been observed to disrupt DNA replication in pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
